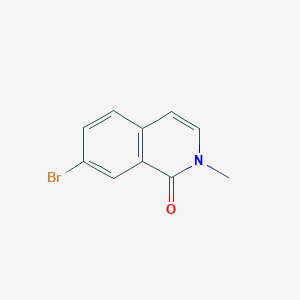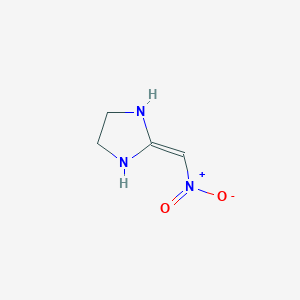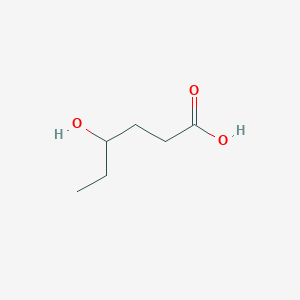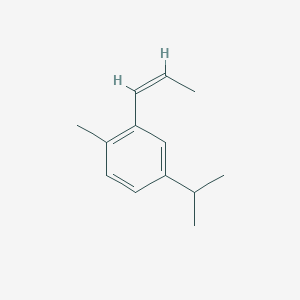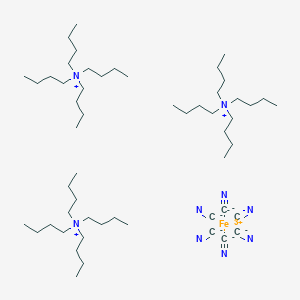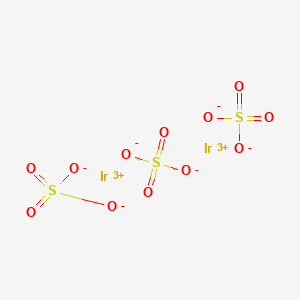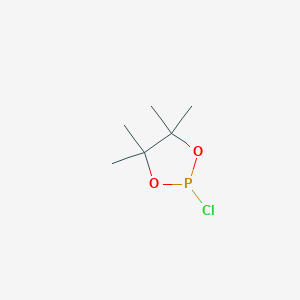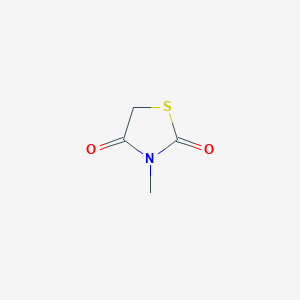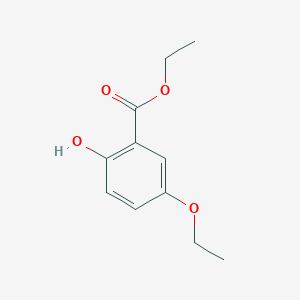
Ethyl 5-ethoxy-2-hydroxybenzoate
描述
Ethyl 5-ethoxy-2-hydroxybenzoate belongs to the class of chemical compounds known as esters, derived from benzoic acid. Esters are known for their fragrant odors and are commonly used in the food, cosmetic, and pharmaceutical industries. This compound, with an ethoxy and a hydroxy substituent on the benzene ring, may exhibit unique chemical and physical properties relevant to these sectors.
Synthesis Analysis
The synthesis of similar ester compounds typically involves esterification reactions where carboxylic acids react with alcohols in the presence of a catalyst. A related synthesis method can be seen in the preparation of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, where starting materials undergo a series of reactions, including condensation and hydrogenation, to yield the ester product (Kucerovy et al., 1997).
Molecular Structure Analysis
The molecular structure of esters and benzoate derivatives is crucial for their reactivity and physical properties. Crystal structure analysis through techniques such as X-ray diffraction offers insights into the arrangement of atoms within the molecule and their spatial orientation. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate reveals significant hydrogen bonding contributing to its stability (Yeong et al., 2018).
科学研究应用
Preservative Efficacy and Toxicity
Ethyl 5-ethoxy-2-hydroxybenzoate, known for its properties as a preservative in various products, has been the subject of toxicity and safety studies. Matthews et al. (1956) found that ethyl esters of p-hydroxybenzoic acid, to which Ethyl 5-ethoxy-2-hydroxybenzoate is related, possess a low order of acute toxicity and may be used safely as preservatives in effective concentrations for foods and drugs, without causing primary irritation on the skin or histological changes in tissues (Matthews et al., 1956).
Pharmacokinetics and Metabolism
The pharmacokinetic behavior and metabolism of ethyl paraben, a compound structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate, has been studied extensively. Kiwada et al. (1980) showed that ethyl paraben undergoes rapid hydrolysis, and its metabolites, primarily p-hydroxybenzoic acid and its conjugates, exhibit rapid clearance from the body. This study suggested that intestinal metabolism and the first-pass effect in the liver significantly contribute to the compound's biological fate (Kiwada, Awazu, & Hanano, 1980).
Estrogenic Activity and Endocrine Disruption
Ethyl 5-ethoxy-2-hydroxybenzoate is related to parabens, a group of chemicals known for their preservative properties and potential estrogenic activity. Lemini et al. (2004) conducted a study that provided evidence of the estrogenicity of parabens through morphometric analysis of uteri from mice treated with these compounds. Their findings suggest that parabens, including ethyl paraben, can induce estrogenic histological changes in the uteri of mice (Lemini et al., 2004).
Environmental Impact and Safety
Studies have also explored the environmental impact and safety of compounds structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate. Gao et al. (2020) investigated the effects of ethyl paraben on the growth and development of Drosophila melanogaster, highlighting its potential to disrupt hormonal balance and affect developmental processes (Gao et al., 2020).
安全和危害
Ethyl 5-ethoxy-2-hydroxybenzoate should be handled with care. Avoid dust formation, breathing vapours, mist or gas. In case of contact with skin or eyes, wash off with plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
属性
IUPAC Name |
ethyl 5-ethoxy-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPONIXRNBZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403096 | |
| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxy-2-hydroxybenzoate | |
CAS RN |
14160-70-4 | |
| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


